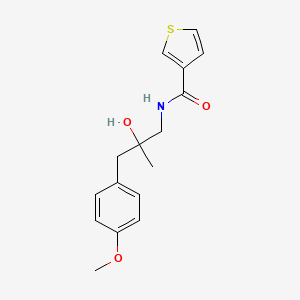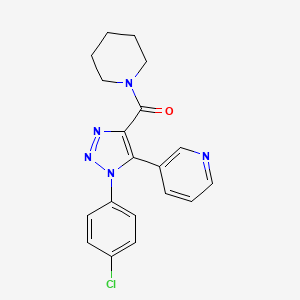![molecular formula C24H24N4O2 B2369752 9-(4-羟基苯基)-6,6-二甲基-2-(间甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮 CAS No. 540478-76-0](/img/structure/B2369752.png)
9-(4-羟基苯基)-6,6-二甲基-2-(间甲苯基)-5,6,7,9-四氢-[1,2,4]三唑并[5,1-b]喹唑啉-8(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a potentially biologically active compound . It belongs to the class of compounds known as quinazolinones, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . It has been synthesized in relatively high yields by the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole .Molecular Structure Analysis
The structure of this compound was determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS . In the crystal, a layered structure is formed by N—H…N and C—H…O hydrogen bonds plus slipped π-stacking interactions, with the fused cyclohexene rings projecting to either side .Chemical Reactions Analysis
The compound is synthesized via a condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole or 3-amino-1,2,4-triazole . The reaction is carried out in acetic acid as both solvent and catalyst at room temperature .科学研究应用
Neuroprotective and Anti-neuroinflammatory Agents
The compound has shown promising neuroprotective and anti-inflammatory properties. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Energetic Materials
The compound has been used in the synthesis of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials. These materials have shown excellent insensitivity toward external stimuli and very good calculated detonation performance .
Luminescent Properties
The annulation of the triazole ring to the quinazoline core has been found to have a considerable impact on emission behavior and solvatochromic properties .
Catalyst in Chemical Reactions
The compound has been used in the synthesis of quinazolinone derivatives. The process offers several advantages, including mild reaction conditions, easy reagent preparation, a green process, short reaction times, high yields, and a straightforward procedure with the possibility of catalyst reusability .
Biological Activities
Quinazoline derivatives, which include the compound , have been found to have significant biological activities. These include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Photophysical Properties
The compound has been studied for its photophysical properties. It was revealed that the annulation of the triazole ring to the quinazoline core had a considerable impact on emission behavior and solvatochromic properties .
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of [1,2,4]triazolo[5,1-b]quinazolinones , which are known for their significant biological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that [1,2,4]triazolo[5,1-b]quinazolinones can interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions are subject to further investigation.
Result of Action
Compounds in the [1,2,4]triazolo[5,1-b]quinazolinone class are known for their diverse biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
It is known that the synthesis of [1,2,4]triazolo[5,1-b]quinazolinones can be influenced by various factors, including the use of different solvents
未来方向
The compound “9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” and similar compounds have potential for further exploration due to their diverse biological activities . Future research could focus on investigating the specific biological activities of this compound, optimizing its synthesis, and exploring its potential applications in pharmaceutical chemistry.
属性
IUPAC Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14-5-4-6-16(11-14)22-26-23-25-18-12-24(2,3)13-19(30)20(18)21(28(23)27-22)15-7-9-17(29)10-8-15/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDXVMSYNGXISO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CC(CC4=O)(C)C)NC3=N2)C5=CC=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)


![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)


![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2369689.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)
![2-{[4-(4-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2369692.png)